molecular formula C10H7Cl2N3O B1450376 4-(3,5-Dichlorophenoxy)pyrimidin-2-amine CAS No. 1503974-35-3

4-(3,5-Dichlorophenoxy)pyrimidin-2-amine

Cat. No. B1450376
M. Wt: 256.08 g/mol
InChI Key: XHFQZJJEGHCAON-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenoxy)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture.

Scientific Research Applications

Synthesis and Derivatization

4-(3,5-Dichlorophenoxy)pyrimidin-2-amine and its derivatives have been a focus in the field of chemical synthesis, where it's used as a building block for various complex molecular structures. For instance, the synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from compounds such as 4,6-dichloro-5-formylpyrimidine, primary amines, and aldehydes is a noteworthy application. The cyclization reaction involving an intramolecular amide addition to an iminium intermediate is a key step in these syntheses, demonstrating the compound's utility in forming pyrimidine cores crucial for further derivatization (Xiang et al., 2011).

Chlorination and Nitrogen Functionality

The compound and its related structures play a significant role in studies exploring chlorination and nitrogen functionality in pyrimidin-4-ols. A fascinating aspect of this research involves the chlorination of different pyrimidin-4-ols to yield specific chloro derivatives. The outcomes of these reactions are heavily influenced by the presence of nitrogen functionality and specific substituents, highlighting the compound's importance in understanding and controlling chemical reactions in pyrimidine chemistry (Harnden & Hurst, 1990).

Catalytic Synthesis of Heterocyclic Compounds

In the realm of catalysis, 4-(3,5-Dichlorophenoxy)pyrimidin-2-amine and its analogs have been used to synthesize various heterocyclic compounds, such as pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are synthesized using catalysts like 4-(N,N-dimethylamino)pyridine (DMAP), showcasing the compound's versatility in facilitating the formation of complex molecular structures under various reaction conditions (Khashi et al., 2015).

properties

IUPAC Name

4-(3,5-dichlorophenoxy)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O/c11-6-3-7(12)5-8(4-6)16-9-1-2-14-10(13)15-9/h1-5H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFQZJJEGHCAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1OC2=CC(=CC(=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dichlorophenoxy)pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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